The compound 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one has garnered attention in the scientific community due to its potential applications in various fields of medicine and chemistry. Research has been conducted to explore its synthesis, structure-activity relationships, and potential as a therapeutic agent. This analysis will delve into the details of the studies conducted on this compound, examining its mechanism of action and applications in different domains such as anti-acetylcholinesterase inhibition, antimicrobial activity, anti-inflammatory properties, and antioxidant potency.
The research on E2020 has demonstrated its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's disease, due to its anti-AChE properties. The study of its structure-activity relationships has led to the synthesis of analogues with varying degrees of potency, providing insights into the development of more effective AChE inhibitors1.
Another study focused on the synthesis of novel derivatives of 5,6-dimethoxy-1-indanone, which were then tested for antimicrobial activity. These derivatives showed promising antibacterial activity, indicating the potential of 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one as a scaffold for developing new antimicrobial agents2.
Amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibited a good activity profile and were free of the gastrointestinal toxicity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). However, they did not decrease secondary lesions in adjuvant-induced arthritis nor inhibit TNF-alpha in lipopolysaccharide-induced pyresis, suggesting a need for further optimization3.
A related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized and its antioxidant efficacy was assessed using DPPH and ABTS methods. The study provided insights into the structural features contributing to antioxidant potency, which could inform the design of antioxidants based on the piperidin-4-one scaffold4. Although this compound is not the exact molecule , the research on related structures helps to understand the broader potential of such compounds in the field of antioxidants.
This compound falls under the category of indanones and is classified as a piperidine derivative. Its systematic name reflects its complex structure, which includes methoxy groups and a piperidine ring.
The synthesis of 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one typically involves several key steps:
These synthetic routes demonstrate a high degree of efficiency and yield, making it feasible for further derivatization and biological evaluation .
The molecular formula for 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is .
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one can participate in various chemical reactions:
Common reagents include:
The mechanism of action for 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one primarily involves inhibition of acetylcholinesterase activity. This inhibition increases the concentration of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission which is often impaired in neurodegenerative conditions like Alzheimer's disease.
Research indicates that effective binding occurs at both the active site and peripheral site of acetylcholinesterase. Structural modifications on the compound can significantly alter its binding affinity and inhibitory potency against acetylcholinesterase .
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one has several scientific applications:
It serves as a crucial intermediate in synthesizing donepezil and its derivatives aimed at treating Alzheimer's disease.
The compound has been evaluated for its anticholinesterase activity and potential neuroprotective effects. Its derivatives have shown promise in enhancing cognitive function and reducing symptoms associated with memory impairment.
Continued research into structural modifications may lead to more potent acetylcholinesterase inhibitors with improved pharmacokinetic profiles for clinical use .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: